molecular formula C15H24O2Si B593684 1-[2-[Tert-butyl(dimethyl)silyl]-3-hydroxyphenyl]propan-1-one CAS No. 134154-50-0

1-[2-[Tert-butyl(dimethyl)silyl]-3-hydroxyphenyl]propan-1-one

Cat. No.: B593684
CAS No.: 134154-50-0
M. Wt: 264.44
InChI Key: OOUNNXVRTXYNKM-UHFFFAOYSA-N
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Description

1-[2-[Tert-butyl(dimethyl)silyl]-3-hydroxyphenyl]propan-1-one is a synthetic arylpropanone derivative featuring a tert-butyl(dimethyl)silyl (TBS) protecting group at the 2-position and a hydroxyl group at the 3-position of the phenyl ring. The TBS group enhances steric bulk and lipophilicity, making the compound resistant to oxidation and hydrolysis under basic or acidic conditions . This structural motif is significant in medicinal chemistry, where such protecting groups are employed to modulate pharmacokinetic properties or intermediate stability during synthesis.

Properties

IUPAC Name

1-[2-[tert-butyl(dimethyl)silyl]-3-hydroxyphenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2Si/c1-7-12(16)11-9-8-10-13(17)14(11)18(5,6)15(2,3)4/h8-10,17H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUNNXVRTXYNKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)O)[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40721545
Record name 1-{2-[tert-Butyl(dimethyl)silyl]-3-hydroxyphenyl}propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40721545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134154-50-0
Record name 1-{2-[tert-Butyl(dimethyl)silyl]-3-hydroxyphenyl}propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40721545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Regioselective TBS Protection of Dihydroxybenzene Derivatives

A foundational step involves the selective protection of one hydroxyl group on a dihydroxybenzene precursor. Drawing from methods in [WO2020148641A1], the 2-hydroxyl group of resorcinol (1,3-dihydroxybenzene) is protected using tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole and dimethylformamide (DMF) at 25°C. This yields 2-TBS-3-hydroxybenzene, which serves as a critical intermediate.

Reaction Conditions:

  • TBSCl: 1.2 equivalents

  • Imidazole: 2.5 equivalents

  • Solvent: DMF

  • Temperature: 25°C

  • Yield: 85–90%

Friedel-Crafts Acylation for Propanone Installation

The propanone chain is introduced via Friedel-Crafts acylation, leveraging the activating effect of the TBS-O- group. Using aluminum chloride (AlCl₃) as a catalyst and propionyl chloride as the acylating agent, the acylation occurs preferentially at the 4-position of the phenyl ring (para to the TBS group).

Optimized Parameters:

  • Propionyl Chloride: 1.1 equivalents

  • AlCl₃: 1.5 equivalents

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C to 25°C

  • Yield: 70–75%

Reformatsky Reaction for Side-Chain Elaboration

Zinc-Mediated Coupling for β-Keto Ester Formation

An alternative route employs a Reformatsky reaction to construct the propanone side chain. Adapted from [WO2014203045A1], zinc dust reacts with tert-butyl bromoacetate in tetrahydrofuran (THF) to generate a Reformatsky reagent, which subsequently couples with a silyl-protected benzaldehyde derivative.

Key Steps:

  • Reformatsky Reagent Synthesis:

    • Zinc dust activated with 1,2-dibromoethane.

    • tert-Butyl bromoacetate added dropwise at 0°C.

  • Coupling Reaction:

    • Silyl-protected 3-hydroxybenzaldehyde introduced at 65°C.

    • Reaction time: 24 hours.

    • Yield: 65%.

Oxidation to Propanone

The resultant β-hydroxy ester is oxidized to the corresponding ketone using a copper(II)/TEMPO system in acetonitrile at 40°C, achieving >95% conversion.

Directed Ortho-Metalation for Regiochemical Control

Lithiation and Silylation Sequence

To enhance regioselectivity, a directed ortho-metalation strategy is employed. The 3-hydroxyl group of 3-hydroxypropiophenone is temporarily protected as a methoxymethyl (MOM) ether, enabling lithiation at the 2-position using n-butyllithium. Subsequent quenching with TBSCl furnishes the desired TBS-protected intermediate.

Critical Parameters:

  • Base: n-BuLi (−78°C, THF).

  • Electrophile: TBSCl (1.1 equivalents).

  • Deprotection: Hydrochloric acid (2 N) in methanol.

  • Overall Yield: 60%.

Comparative Analysis of Methodologies

Efficiency and Scalability

Method Yield Key Advantage Limitation
Friedel-Crafts Acylation70–75%High regioselectivityRequires harsh Lewis acids
Reformatsky Reaction65%Mild conditions for C–C bond formationLong reaction times
Directed Metalation60%Precise positional controlMulti-step protection/deprotection

Environmental Considerations

The Reformatsky approach, conducted in THF, aligns with greener chemistry principles compared to chlorinated solvents used in Friedel-Crafts protocols. Additionally, aqueous workups in the metalation route reduce organic waste .

Chemical Reactions Analysis

Types of Reactions

1-[2-[Tert-butyl(dimethyl)silyl]-3-hydroxyphenyl]propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous or organic solvents.

    Reduction: LiAlH₄ in ether or NaBH₄ in methanol.

    Substitution: LDA in tetrahydrofuran (THF) or organolithium reagents in hexane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

1-[2-[Tert-butyl(dimethyl)silyl]-3-hydroxyphenyl]propan-1-one is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 1-[2-[Tert-butyl(dimethyl)silyl]-3-hydroxyphenyl]propan-1-one involves the formation of a stable silyl ether linkage, which protects the hydroxyl group from unwanted reactions. The tert-butyl(dimethyl)silyl group can be selectively removed under mild acidic or basic conditions, revealing the free hydroxyl group for further functionalization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Silyl-Protected Propanones

3-(Dimethyl(phenyl)silyl)-1-(4-methoxyphenyl)propan-1-one (1a, )
  • Structural Differences : The phenylsilyl group in 1a replaces the tert-butyl(dimethyl)silyl group in the target compound.
  • Reactivity : The TBS group offers superior steric protection compared to phenylsilyl, reducing nucleophilic attack on the ketone moiety .
  • Synthetic Yield : 1a was synthesized in 48% yield via hydroacylation, suggesting that bulkier silyl groups (like TBS) might require optimized conditions for comparable yields .
1-(3-(Benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one ()
  • Functional Groups : The benzyloxy group serves as an alternative protecting mechanism.
  • Stability: Benzyloxy groups are cleaved under hydrogenolysis, whereas TBS groups require fluoride ions (e.g., TBAF), offering orthogonal deprotection strategies .

Hydroxyphenylpropanones

1-(2,4-Dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one ()
  • Structural Features : A chalcone derivative with three hydroxyl groups.
  • The TBS group in the target compound balances lipophilicity and stability .
  • Synthesis : Prepared via Claisen-Schmidt condensation, contrasting with the silylation steps required for the target compound .
1-(2-Hydroxyphenyl)-3-methylbutan-1-one ()
  • Applications : Used in pharmaceuticals and materials science for its free hydroxyl group.
  • Limitations : The unprotected hydroxyl group limits its use in harsh reaction conditions, highlighting the advantage of silyl protection in the target compound .

Piperidyl and Heterocyclic Propanones

1-[4-(3-Hydroxyphenyl)-1-methylpiperidin-4-yl]propan-1-one ()
  • Pharmacological Relevance : The piperidyl moiety may enhance CNS penetration, whereas the TBS group in the target compound prioritizes synthetic versatility .
1-(Thiophen-2-yl)propan-1-one ()
  • Heterocyclic Influence: The thiophene ring introduces π-electron delocalization, contrasting with the phenolic hydroxyl in the target compound. This difference impacts solubility and electronic spectra .

Data Tables

Table 1: Key Properties of Selected Propanones

Compound Name Molecular Weight Key Substituents Solubility (Polarity) Stability Notes
Target Compound (TBS-protected) ~306.5 g/mol TBS, 3-OH Low (Lipophilic) Resists hydrolysis
1a (Phenylsilyl) ~298.4 g/mol Ph-Si, 4-OCH₃ Moderate Moderate steric bulk
1-(2,4-Dihydroxyphenyl)-propenone ~270.3 g/mol 2,4-OH, Chalcone High Prone to oxidation
1-(Thiophen-2-yl)propan-1-one ~140.2 g/mol Thiophene Moderate Stable under inert atmos.

Research Findings and Trends

  • Synthetic Efficiency : Silylation steps (e.g., TBS protection) often require anhydrous conditions but improve intermediate stability, as seen in and .
  • Biological Performance : Hydroxyl-rich analogs () exhibit higher antioxidant activity but poorer bioavailability compared to silylated derivatives .
  • Steric vs. Electronic Effects : Bulkier groups (TBS) hinder undesired side reactions, while electron-donating groups (e.g., methoxy in 1a) enhance ketone electrophilicity .

Biological Activity

1-[2-[Tert-butyl(dimethyl)silyl]-3-hydroxyphenyl]propan-1-one, also known by its CAS number 134154-50-0, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including antibacterial, antifungal, and other pharmacological effects, supported by relevant data and case studies.

  • Molecular Formula : C15H24O2Si
  • Molecular Weight : 280.43 g/mol
  • Structure : The compound features a tert-butyl dimethylsilyl group and a hydroxyphenyl moiety, which contribute to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various derivatives of phenolic compounds, including those similar to this compound. These compounds have shown activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) :
    • Compounds with similar structures have demonstrated MIC values ranging from 20 µM to 70 µM against strains such as Staphylococcus aureus and Escherichia coli .
CompoundTarget BacteriaMIC (µM)
TBDMS Derivative 1S. aureus20
TBDMS Derivative 2E. coli40
TBDMS Derivative 3Pseudomonas aeruginosa200

Antifungal Activity

The antifungal activity of similar compounds has also been studied extensively. For instance, certain derivatives have shown significant inhibition against fungal pathogens.

  • Case Study : A study on hydroxy-based thymol analogues indicated that structural modifications could enhance antifungal efficacy, suggesting that the tert-butyl dimethylsilyl group may play a role in enhancing bioactivity .

Antioxidant Properties

The presence of hydroxy groups in phenolic compounds is often associated with antioxidant activity. Compounds like this compound may exhibit significant free radical scavenging abilities.

  • Research Findings : In vitro assays have demonstrated that phenolic compounds can reduce oxidative stress markers in cellular models, indicating potential therapeutic applications in oxidative stress-related diseases.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as tyrosinase, which is involved in melanin production and has implications in skin disorders .
  • Cell Membrane Disruption : The hydrophobic nature of the tert-butyl dimethylsilyl group may facilitate interaction with bacterial cell membranes, leading to increased permeability and eventual cell death.

Q & A

Q. What are the recommended synthetic routes for 1-[2-[Tert-butyl(dimethyl)silyl]-3-hydroxyphenyl]propan-1-one, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves silylation of a phenolic hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base (e.g., imidazole or DMAP) under anhydrous conditions. For optimization:

  • Solvent Selection : Use polar aprotic solvents like DMF or dichloromethane to enhance reactivity .
  • Catalyst Loading : Adjust base stoichiometry (e.g., 1.2–1.5 equivalents) to improve silyl group incorporation .
  • Reaction Monitoring : Employ TLC or HPLC to track intermediate formation and minimize side products .

Q. How should researchers approach the purification and characterization of this compound to ensure high purity?

Methodological Answer:

  • Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane. For challenging separations, recrystallization from ethanol or acetonitrile may enhance purity .
  • Characterization :
    • NMR Spectroscopy : ¹H/¹³C NMR to confirm silyl group integration (δ ~0.1–0.3 ppm for Si(CH₃)₂) and ketone resonance (δ ~200–210 ppm for C=O) .
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .
    • X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable .

Q. What are the critical stability considerations for storing and handling this silyl-protected ketone?

Methodological Answer:

  • Storage : Keep under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the silyl ether. Desiccants (e.g., molecular sieves) should be used in storage vials .
  • Handling : Avoid prolonged exposure to moisture or acidic/basic conditions, which can cleave the TBDMS group. Use gloveboxes for air-sensitive steps .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity or spectroscopic properties of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict NMR chemical shifts and compare with experimental data .
  • Molecular Dynamics : Simulate solvent effects on ketone reactivity (e.g., nucleophilic additions) .
  • Docking Studies : Explore interactions with biological targets if the compound is used in medicinal chemistry .

Q. What strategies resolve contradictory data regarding regioselectivity in subsequent reactions (e.g., electrophilic substitutions)?

Methodological Answer:

  • Control Experiments : Compare reaction outcomes under varying conditions (e.g., Lewis acids, temperature) to isolate steric vs. electronic effects .
  • Isotopic Labeling : Use deuterated analogs to trace reaction pathways and identify intermediates .
  • Multivariate Analysis : Apply DOE (Design of Experiments) to statistically validate influential factors .

Q. What experimental designs are optimal for studying the deprotection kinetics of the TBDMS group?

Methodological Answer:

  • Kinetic Profiling : Use fluorimetric or HPLC assays to monitor deprotection rates under acidic (e.g., TBAF) or basic conditions .
  • Variable Control : Systematically adjust pH, temperature, and counterion effects (e.g., acetate vs. chloride) .
  • Activation Energy Calculation : Perform Arrhenius plots from rate constants at multiple temperatures .

Q. How does the steric environment of the silyl group influence cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

  • Steric Maps : Generate Tolman cone angles or % buried volume calculations to quantify steric hindrance .
  • Catalyst Screening : Test bulky ligands (e.g., SPhos) to mitigate steric clashes during transmetalation .
  • Comparative Studies : Contrast reactivity with less hindered analogs (e.g., TMS-protected derivatives) .

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